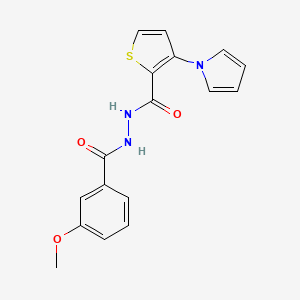
N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (MTPT) is a novel compound that has recently been synthesized and studied for its potential biomedical applications. MTPT belongs to the family of thiophenecarbohydrazides and is composed of a thiophene ring, a carbonyl group, and a hydrazide group. MTPT has demonstrated a variety of properties that make it an attractive candidate for biomedical research.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
One study presents a series of novel derivatives, including those with structures related to the target compound, which have been synthesized and evaluated for their antioxidant and anticancer activities. The antioxidant activity was assessed using the DPPH radical scavenging method, showing certain derivatives to possess higher activity than ascorbic acid. Anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting significant cytotoxicity, highlighting their potential as chemotherapeutic agents (Tumosienė et al., 2020).
Molecular Docking and Spectroscopic Studies
Another investigation focused on the synthesis and characterization of compounds, including molecular docking and spectroscopic studies to assess their potential as anti-diabetic agents. The research included detailed theoretical analyses to understand the reactivity and interaction mechanisms of these compounds, suggesting their application in the design of new therapeutic agents (Karrouchi et al., 2021).
Antimicrobial and Antitumor Activity
Research into hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol, revealed compounds with notable antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds were evaluated for their antiproliferative activity against human tumor cell lines, with certain derivatives demonstrating high inhibitory activity, which suggests their potential as chemotherapeutic agents (Kaya et al., 2017).
Antimicrobial and Anticancer Properties
Further studies have synthesized and characterized new heterocyclic compounds bearing the benzo[b]furan moiety, showing promising antioxidant and antimicrobial activities. Some of these compounds exhibited significant activity, marking them as potential candidates for further pharmacological development (Abdel-Motaal et al., 2017).
Propriétés
IUPAC Name |
N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-13-6-4-5-12(11-13)16(21)18-19-17(22)15-14(7-10-24-15)20-8-2-3-9-20/h2-11H,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJFMNGYUSWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326076 |
Source


|
| Record name | N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819824 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
CAS RN |
672925-23-4 |
Source


|
| Record name | N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

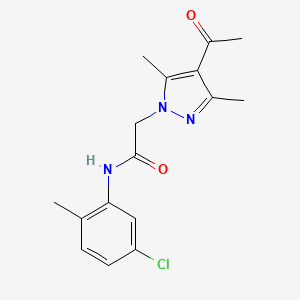

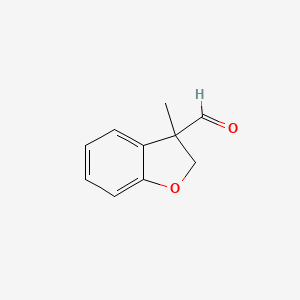
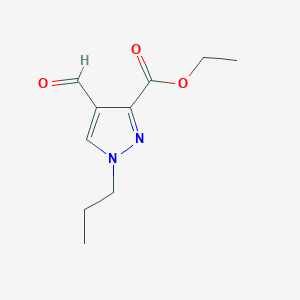

![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)
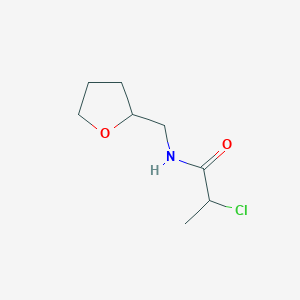

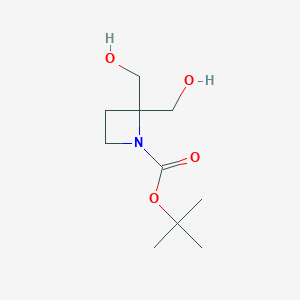
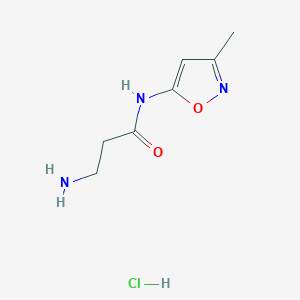
![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)